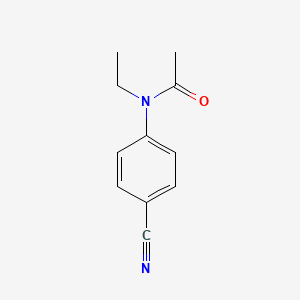
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” is a peptide composed of 14 amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are fundamental in various biological processes and have significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted to alter their properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like “Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential, including as drug candidates.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to various physiological effects. The specific pathways involved depend on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu: A similar peptide missing the final asparagine residue.
Asn-glu-ala-tyr-val-his-asp-ala-pro-val-arg-ser-leu-asn-ala: An extended version of the peptide with an additional alanine residue.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Variations in the sequence can significantly alter the peptide’s properties and biological activity.
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N21O23/c1-30(2)21-41(59(103)85-45(67(111)112)25-49(71)93)82-62(106)46(28-90)86-57(101)39(11-9-19-75-68(72)73)80-64(108)53(32(5)6)88-63(107)47-12-10-20-89(47)66(110)34(8)78-58(102)44(26-51(96)97)83-60(104)43(23-36-27-74-29-76-36)84-65(109)52(31(3)4)87-61(105)42(22-35-13-15-37(91)16-14-35)81-54(98)33(7)77-56(100)40(17-18-50(94)95)79-55(99)38(69)24-48(70)92/h13-16,27,29-34,38-47,52-53,90-91H,9-12,17-26,28,69H2,1-8H3,(H2,70,92)(H2,71,93)(H,74,76)(H,77,100)(H,78,102)(H,79,99)(H,80,108)(H,81,98)(H,82,106)(H,83,104)(H,84,109)(H,85,103)(H,86,101)(H,87,105)(H,88,107)(H,94,95)(H,96,97)(H,111,112)(H4,72,73,75)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGKAEXGQSZLET-BHPFZRTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N21O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethanone, 1-[3-(1,1-dimethylethyl)cyclopentyl]-, cis- (9CI)](/img/new.no-structure.jpg)





![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)



